
4-(4-Methylphenyl)-1,3-thiazol-2-amine
Overview
Description
4-(4-Methylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound features a thiazole ring substituted with a 4-methylphenyl group at the 4-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to yield the desired thiazole compound. The reaction conditions often involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and reusable catalysts, can also be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Bromination and Subsequent Substitution
The thiazole ring undergoes regioselective bromination at the 5-position when treated with N-bromosuccinimide (NBS). This reaction enables further functionalization through nucleophilic substitution with amines or other nucleophiles.
For example, bromination of 4-(4-methylphenyl)-1,3-thiazol-2-amine with NBS yields 5-bromo-4-(4-methylphenyl)-1,3-thiazol-2-amine, which reacts with amines to form substituted derivatives .
Acylation of the 2-Amino Group
The primary amine at the 2-position participates in acylation reactions, forming amide derivatives. This modification is critical for enhancing biological activity in medicinal chemistry applications.
Reaction | Reagents/Conditions | Product | Reference |
---|---|---|---|
Acylation | Acyl chlorides, base, RT | N-Acyl-4-(4-methylphenyl)-1,3-thiazol-2-amine |
Propenamide and propanamide derivatives of 2-aminothiazoles have been synthesized via this route, demonstrating improved pharmacokinetic properties .
Electrophilic Aromatic Substitution on the Methylphenyl Group
The para-methylphenyl substituent can undergo electrophilic substitution, though direct experimental data for this compound is limited. Based on analogous systems, nitration or sulfonation reactions are plausible at the methylphenyl ring’s ortho and para positions.
Reaction | Reagents/Conditions | Product | Reference |
---|---|---|---|
Nitration | HNO₃, H₂SO₄, 50°C | Nitro-substituted derivatives | |
Sulfonation | SO₃, H₂SO₄, 100°C | Sulfonic acid derivatives |
Thiazole Ring Oxidation
While specific studies on this compound are sparse, oxidation of the thiazole ring’s sulfur atom to sulfoxides or sulfones has been reported for structurally similar 2-aminothiazoles .
Reaction | Reagents/Conditions | Product | Reference |
---|---|---|---|
Oxidation | H₂O₂, acetic acid, RT | Thiazole sulfoxide/sulfone derivatives |
Coordination Chemistry
The 2-amino group and thiazole nitrogen can act as ligands in metal complexes. For example, coordination with transition metals like Cu(II) or Zn(II) has been explored for catalytic and antimicrobial applications .
Reaction | Reagents/Conditions | Product | Reference |
---|---|---|---|
Metal complexation | CuCl₂, ethanol, reflux | Cu(II)-thiazole complex |
Biological Activity and Target Interactions
Although not a chemical reaction, the compound’s bioactivity is linked to its interactions with enzymes like S-methyl-5-thioadenosine phosphorylase (MTAP). Target fishing studies suggest MTAP inhibition as a mechanism for antileishmanial activity .
Scientific Research Applications
Chemistry
In synthetic chemistry, 4-(4-Methylphenyl)-1,3-thiazol-2-amine serves as a versatile building block for creating more complex thiazole derivatives. These derivatives can be tailored for specific chemical reactions or properties .
Table 1: Comparison of Thiazole Derivatives
Compound Name | Structure | Application |
---|---|---|
2-Amino-4-methylthiazole | Structure | Intermediate for pharmaceuticals |
4-Phenyl-1,3-thiazol-2-amine | Structure | Antimicrobial properties |
2-Amino-4-(4-chlorophenyl)-1,3-thiazole | Structure | Anticancer activity |
Biology
Preliminary studies indicate that this compound exhibits antimicrobial and anticancer properties. For instance, it has been tested against various bacterial strains with promising results. In vitro tests demonstrated significant antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, with zones of inhibition comparable to standard antibiotics .
Case Study: Antibacterial Activity
A study conducted on the antibacterial efficacy of thiazole derivatives highlighted that this compound showed zones of inhibition measuring 20.5 mm against S. aureus, indicating its potential as an effective antimicrobial agent .
Medicine
The pharmacological potential of this compound is under exploration for its anti-inflammatory and analgesic effects. Its derivatives are being investigated for their ability to modulate pain pathways and reduce inflammation in clinical settings . The mechanisms by which these compounds exert their effects often involve interaction with specific molecular targets such as enzymes or receptors.
Table 2: Pharmacological Activities of Thiazole Derivatives
Activity Type | Compound | Mechanism |
---|---|---|
Antimicrobial | This compound | Inhibition of metabolic pathways |
Anti-inflammatory | Various derivatives | Modulation of inflammatory mediators |
Anticancer | Selected derivatives | Induction of apoptosis in cancer cells |
Industry
In industrial applications, this compound is utilized in developing new materials with specific electronic or optical properties. Its unique structure allows it to be integrated into polymers or coatings that require enhanced performance characteristics . The compound can also be employed in research related to drug discovery and development due to its diverse biological activities.
Mechanism of Action
The mechanism by which 4-(4-Methylphenyl)-1,3-thiazol-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. For example, as an antimicrobial agent, it could inhibit the growth of bacteria by interfering with essential metabolic pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific derivative and application.
Comparison with Similar Compounds
4-(4-Methylphenyl)-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:
2-Amino-4-methylthiazole: Similar structure but lacks the 4-methylphenyl group.
4-Phenyl-1,3-thiazol-2-amine: Similar structure but lacks the methyl group on the phenyl ring.
2-Amino-4-(4-chlorophenyl)-1,3-thiazole: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
4-(4-Methylphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a broader class of thiazole derivatives known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thioketones with amines or other nucleophiles under controlled conditions. The compound can be synthesized using methodologies such as Hantzsch thiazole synthesis or similar routes that yield high purity and yield rates.
Typical Reaction Scheme:
- Starting Materials : 4-methylphenyl isothiocyanate and various amines.
- Reaction Conditions : Reflux in an organic solvent (e.g., ethanol) under nitrogen atmosphere.
- Purification : Crystallization or chromatography to obtain pure this compound.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 50 µg/mL |
Escherichia coli | 12 | 75 µg/mL |
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely studied. In vitro assays reveal that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Cell Line | IC50 Value (µM) | Treatment Duration |
---|---|---|
MCF-7 | 25 | 48 hours |
HeLa | 30 | 48 hours |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases.
Case Studies
Recent studies have highlighted the efficacy of thiazole derivatives in cancer treatment:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 48 hours. The compound was shown to induce apoptosis through mitochondrial pathways.
- Combination Therapy : Another investigation assessed the compound's effects in combination with conventional chemotherapeutics like doxorubicin. The combination exhibited synergistic effects, enhancing the overall cytotoxicity against cancer cells while reducing side effects.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets involved in cancer progression:
Target Protein | Binding Affinity (kcal/mol) |
---|---|
CDK9 | -9.5 |
STAT3 | -8.7 |
These results suggest that the compound may serve as a lead structure for developing novel anticancer agents targeting these proteins.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(4-Methylphenyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via the Hantzsch thiazole synthesis. For example, condensation of 4-methylacetophenone with thiourea in the presence of iodine or bromine as a cyclizing agent yields the thiazole core. Reaction optimization includes controlling temperature (80–100°C), solvent choice (ethanol or acetic acid), and stoichiometric ratios (1:1.2 ketone to thiourea). Post-synthesis purification via recrystallization (ethanol/water) ensures high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the aromatic protons (δ 6.8–7.5 ppm for phenyl) and thiazole C2-amine (δ 5.2 ppm). Infrared spectroscopy (IR) identifies N-H stretches (~3300 cm⁻¹) and C=S/C-N vibrations (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (m/z 204.07 for C₁₀H₁₀N₂S) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Use in vitro antimicrobial assays (e.g., broth microdilution) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values are determined at 24–48 hours. Parallel cytotoxicity testing on mammalian cell lines (e.g., HEK293) ensures selectivity .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structural elucidation?
- Methodological Answer : Discrepancies in unit cell parameters or diffraction patterns can arise from twinning or disorder. Use the SHELX suite (SHELXL for refinement) with multi-scan absorption corrections (SADABS). Validate against simulated powder XRD patterns and compare bond lengths/angles to similar structures (e.g., C-S bond ≈1.74 Å in thiazoles). Restraints for thermal motion and hydrogen bonding improve model accuracy .
Q. How do substituent variations on the phenyl ring affect structure-activity relationships (SAR) in antimicrobial applications?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -Cl at the para position) to enhance lipophilicity and membrane penetration, improving MIC values by 2–4 fold. Computational docking (AutoDock Vina) reveals interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase). QSAR models using Hammett constants (σ) correlate substituent effects with bioactivity .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) determine frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the C2-amine acts as a nucleophile in Schiff base formation (ΔG ≈ −15 kcal/mol). Molecular dynamics simulations (NAMD) model solvent effects on reaction kinetics .
Q. How can synthetic byproducts be minimized during scale-up?
- Methodological Answer : Byproducts like regioisomeric thiazoles form due to competing cyclization pathways. Optimize reaction time (≤6 hours) and use phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity. Monitor via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Properties
IUPAC Name |
4-(4-methylphenyl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-2-4-8(5-3-7)9-6-13-10(11)12-9/h2-6H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLHWYFAPHJCJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943328 | |
Record name | 4-(4-Methylphenyl)-1,3-thiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60943328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2103-91-5 | |
Record name | 2103-91-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54436 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-Methylphenyl)-1,3-thiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60943328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4(p-tolyl)-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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